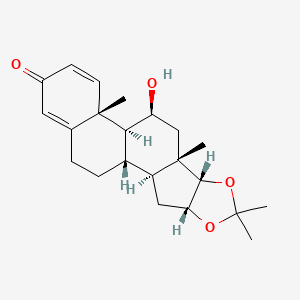
Desglycolaldehyde Desonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desglycolaldehyde Desonide is a synthetic corticosteroid compound with the chemical formula C22H30O4 and a molecular weight of 358.47 g/mol . It is an impurity of Desonide, which is a low-potency, nonfluorinated corticosteroid used in topical dermatological applications . This compound is primarily used in research and development for quality control and assurance during the production of Desonide and its related formulations .
Métodos De Preparación
The preparation of Desglycolaldehyde Desonide involves synthetic routes that include high-pressure homogenization and nanoemulsion techniques . These methods are designed to improve the solubility and stability of the compound, making it suitable for topical applications . The industrial production of this compound typically involves the use of advanced formulation techniques such as nanoemulsion gels, which enhance the transdermal absorption and efficacy of the compound .
Análisis De Reacciones Químicas
Desglycolaldehyde Desonide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Desglycolaldehyde Desonide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for analytical method development and validation . In biology and medicine, it is studied for its potential therapeutic effects and safety in treating skin disorders such as atopic dermatitis and eczema . In the industry, it is used for quality control and assurance during the production of Desonide and its related formulations .
Mecanismo De Acción
The mechanism of action of Desglycolaldehyde Desonide involves its binding to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes . This process results in the anti-inflammatory, antipruritic, and vasoconstrictive properties of the compound .
Comparación Con Compuestos Similares
Desglycolaldehyde Desonide is unique compared to other similar compounds due to its specific molecular structure and functional groups . Similar compounds include Desonide, Desonide Bromo Impurity, Delta-14-Desonide, Desonide 16-Ene Impurity, Desonide 21-Acetate, 1,2-Dihydrodesonide, Desonide 17-Carboxylic Acid, and Desonide Glyoxal Impurity . Each of these compounds has distinct properties and applications, but this compound is particularly noted for its use in quality control and assurance during the production of Desonide .
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C22H30O4/c1-20(2)25-17-10-15-14-6-5-12-9-13(23)7-8-21(12,3)18(14)16(24)11-22(15,4)19(17)26-20/h7-9,14-19,24H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,18+,19+,21-,22-/m0/s1 |
Clave InChI |
VMLBHYFMNCJNOA-GWGFEFTLSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2OC(O4)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canónico |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2O1)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


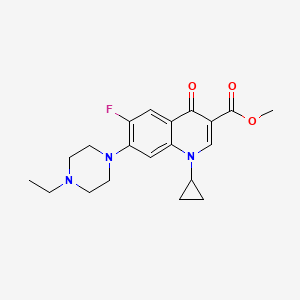
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
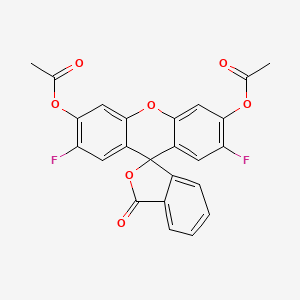
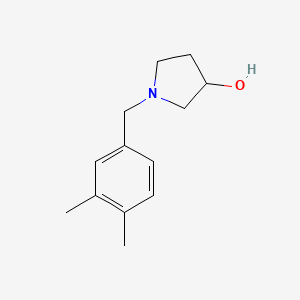
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
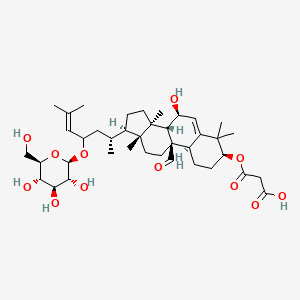
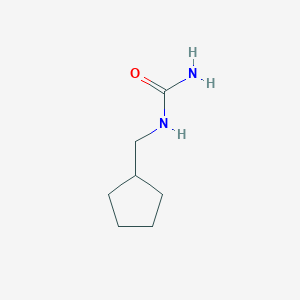
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
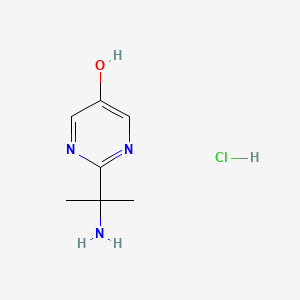
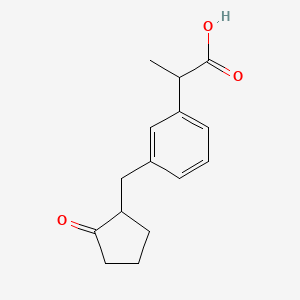
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
